arsanium bromide CAS No. 92838-42-1](/img/structure/B14342323.png)
[2-(4-Nitrophenyl)-2-oxoethyl](triphenyl)arsanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-2-oxoethylarsanium bromide: is an organoarsenic compound characterized by the presence of a nitrophenyl group, an oxoethyl group, and a triphenylarsanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide typically involves the reaction of triphenylarsine with 2-(4-nitrophenyl)-2-oxoethyl bromide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted arsine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds.
Biology: The compound’s potential biological activity is of interest, particularly in the study of arsenic-based drugs and their interactions with biological systems.
Medicine: Research into the medicinal applications of organoarsenic compounds includes their potential use as anticancer agents and antimicrobial agents.
Industry: In industry, the compound may be used in the synthesis of specialized materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the formation of reactive intermediates that can modify biological molecules, leading to changes in cellular pathways and functions.
Comparaison Avec Des Composés Similaires
Triphenylarsine: A related compound with similar chemical properties but lacking the nitrophenyl and oxoethyl groups.
4-Nitrophenylarsine: Similar in structure but without the triphenylarsanium moiety.
Uniqueness: The presence of both the nitrophenyl and oxoethyl groups in 2-(4-Nitrophenyl)-2-oxoethylarsanium bromide imparts unique chemical reactivity and potential biological activity, distinguishing it from other organoarsenic compounds.
Propriétés
Numéro CAS |
92838-42-1 |
|---|---|
Formule moléculaire |
C26H21AsBrNO3 |
Poids moléculaire |
550.3 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl]-triphenylarsanium;bromide |
InChI |
InChI=1S/C26H21AsNO3.BrH/c29-26(21-16-18-25(19-17-21)28(30)31)20-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
DDWJLOLLHLGODZ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[As+](CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


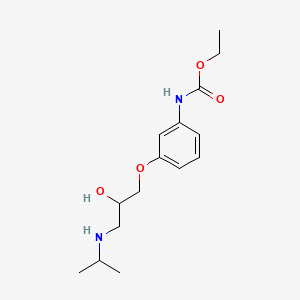
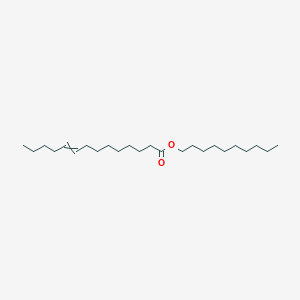
![2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid](/img/structure/B14342255.png)


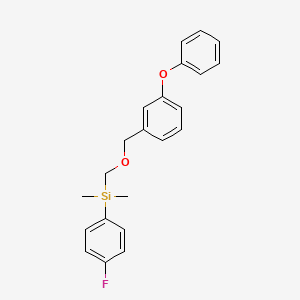
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
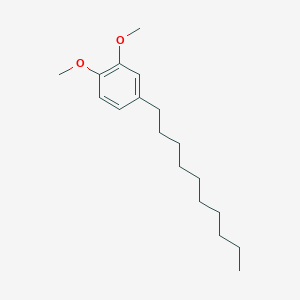
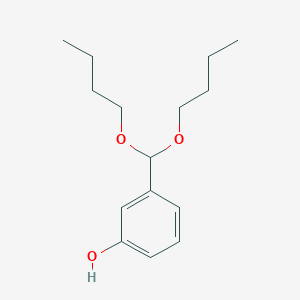


![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)


